Prelog-Djerassi lactone

Description

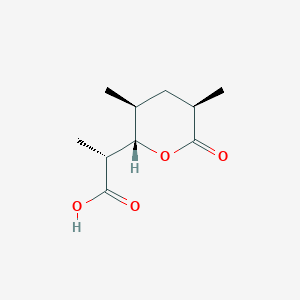

Structure

3D Structure

Properties

CAS No. |

69056-12-8 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

(2R)-2-[(2S,3S,5R)-3,5-dimethyl-6-oxooxan-2-yl]propanoic acid |

InChI |

InChI=1S/C10H16O4/c1-5-4-6(2)10(13)14-8(5)7(3)9(11)12/h5-8H,4H2,1-3H3,(H,11,12)/t5-,6+,7+,8-/m0/s1 |

InChI Key |

BPPNRVIGLJVOCW-OSMVPFSASA-N |

Isomeric SMILES |

C[C@H]1C[C@H](C(=O)O[C@@H]1[C@@H](C)C(=O)O)C |

Canonical SMILES |

CC1CC(C(=O)OC1C(C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Prelog-Djerassi Lactone: A Cornerstone in Macrolide Synthesis

An In-depth Technical Guide on the Discovery, History, and Synthesis of a Chiral Building Block

Originally dismissed as a mere degradation product, the Prelog-Djerassi lactone has ascended to a position of prominence in the field of organic chemistry. Its significance lies not in its own biological activity, but in its crucial role as a chiral synthon for the total synthesis of numerous macrolide antibiotics. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies developed for this invaluable molecule, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

In the mid-1950s, the structures of the macrolide antibiotics narbomycin (B1235643) and methymycin (B1233876) were under intense investigation. In 1956, two independent research groups, one led by Vladimir Prelog and the other by Carl Djerassi, reported the isolation of the same optically active lactonic acid as a degradation product of these respective antibiotics. This molecule, now known as the this compound, was initially a structural puzzle. It wasn't until 1970 that the complete relative and absolute stereochemistry was unequivocally established by Rickards and Smith. The correct assignment of its four stereocenters was a critical step, paving the way for its use as a reliable chiral building block in the complex art of natural product synthesis.

Physicochemical and Spectroscopic Data

The precise characterization of the this compound is fundamental to its application in synthesis. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical Properties of (+)-Prelog-Djerassi Lactone

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| Melting Point | 123.5 - 125 °C |

| Optical Rotation | [α]ᴅ²⁵ = +33° to +47.7° (c in CHCl₃) |

Table 2: Spectroscopic Data for the Methyl Ester of this compound

| Spectroscopic Technique | Key Features |

| Infrared (IR) | 1745 cm⁻¹ (ester C=O), 1190 cm⁻¹, 1100 cm⁻¹, 1000 cm⁻¹ |

| Mass Spectrometry (MS) | m/z 214 (M⁺), 183, 144, 127, 113, 99, 43 |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | δ 4.54 (1H, dd), ... (detailed assignments vary with solvent and specific derivative) |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | δ 175.5 (s), 173.6 (s), 87.6 (d), 51.8 (q), 42.1 (d), 37.4 (t), 36.1 (d), 31.3 (d), 17.1 (q), 16.8 (q), 12.8 (q) |

Key Synthetic Strategies and Experimental Protocols

The synthesis of the this compound has been a benchmark for stereoselective synthesis. Numerous strategies have been developed, a few of which are highlighted below.

Evans Asymmetric Aldol (B89426) Approach

One of the most elegant and widely recognized syntheses was developed by D.A. Evans and his group. This approach utilizes a chiral auxiliary to control the stereochemistry of an aldol reaction, a key bond-forming step.

Experimental Protocol Outline (Based on Evans, D. A.; Bartroli, J. Tetrahedron Lett.1982 , 23, 807-810):

-

Alkylation: A chiral N-propionyl imide derived from (1S,2R)-norephedrine is deprotonated with a lithium amide base to form a chiral enolate. This enolate is then alkylated with methallyl iodide to introduce one of the stereocenters with high diastereoselectivity.

-

Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product to yield a chiral carboxylic acid.

-

Functional Group Transformations: The terminal alkene is oxidatively cleaved to an aldehyde.

-

Aldol Condensation: A second chiral enolate is generated and reacted with the aldehyde from the previous step in a highly stereoselective aldol reaction to form the carbon backbone with the desired stereochemistry.

-

Lactonization: The resulting aldol product is then treated with acid to induce lactonization, affording the (+)-Prelog-Djerassi lactone.

Synthesis from (-)-trans-Pulegenic Acid

An alternative approach utilizes a readily available chiral starting material from the "chiral pool."

Experimental Protocol Outline (Based on Hacini, S.; Santelli, M. Tetrahedron1990 , 46, 7781-7792):

-

Starting Material: The synthesis commences with (-)-trans-pulegenic acid.

-

Multi-step Conversion: A seven-step sequence involving reactions such as methylation, ozonolysis, and reduction is employed to transform the starting material into the methyl ester of the this compound.

-

Overall Yield: This particular route provides the target molecule in a 22% overall yield. An additional 5% can be obtained by recycling an unwanted diastereomer.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of two key synthetic approaches to the this compound.

Caption: Evans Asymmetric Aldol Synthesis Workflow.

Caption: Synthesis from (-)-trans-Pulegenic Acid.

Conclusion: An Enduring Legacy in Synthesis

The this compound stands as a testament to the power of chemical synthesis. Its journey from a degradation product to a cornerstone of macrolide synthesis highlights the ingenuity and evolution of stereoselective methodologies. While it may not possess inherent biological activity that warrants its use as a therapeutic agent, its role as a chiral building block is indispensable. For researchers in drug development and natural product synthesis, a thorough understanding of the history, properties, and synthetic routes to the this compound remains a vital part of the organic chemist's toolkit.

Unraveling the Architecture of a Key Chiral Building Block: The Prelog-Djerassi Lactone

A deep dive into the classical structure elucidation of the Prelog-Djerassi lactone, a foundational chiral synthon in natural product synthesis, revealing the chemical logic and experimental rigor that defined a landmark achievement in organic chemistry.

The this compound, a seemingly simple substituted γ-lactone, holds a significant place in the history of organic chemistry. Its structure, first unraveled in the mid-1950s through meticulous chemical degradation of the macrolide antibiotic methymycin, became a benchmark for stereocontrolled synthesis and a critical building block for the total synthesis of numerous complex natural products. This technical guide provides an in-depth exploration of the original structure elucidation, detailing the key experiments, the logic of the deductions, and the data that led to the definitive assignment of its intricate stereochemistry.

The Genesis: Degradation of a Macrolide Antibiotic

The story of the this compound begins with the investigation of methymycin, a 12-membered macrolide antibiotic. In a seminal 1956 paper, Carl Djerassi and his collaborator J. A. Zderic reported the degradation of methynolide (B1254734), the aglycone of methymycin, into smaller, more readily identifiable fragments. A parallel investigation by Vladimir Prelog's group on the related macrolide narbomycin (B1235643) also yielded the same key lactonic acid. This convergence of findings from two independent lines of research lent significant weight to the proposed structure.

The central experimental sequence that cleaved the macrocyclic ring of methynolide to yield the this compound was a multi-step degradation process.

Experimental Protocol: Degradation of Methynolide

The classical degradation of methynolide to the this compound involved a three-main-step process:

-

Ozonolysis of Methynolide: The unsaturated macrolide aglycone, methynolide, was subjected to ozonolysis to cleave the carbon-carbon double bond within the ring.

-

Procedure: A solution of methynolide in an inert solvent, typically chloroform (B151607) or ethyl acetate, was cooled to a low temperature (e.g., -78 °C). A stream of ozone gas was then bubbled through the solution until the characteristic blue color of ozone persisted, indicating complete consumption of the alkene. The excess ozone was then removed by bubbling a stream of an inert gas, such as nitrogen, through the solution.

-

-

Oxidative Work-up of the Ozonide: The resulting ozonide intermediate was then oxidatively cleaved to convert the newly formed carbonyl groups into carboxylic acids.

-

Procedure: The cold solution containing the ozonide was treated with an oxidizing agent, most commonly hydrogen peroxide in the presence of a catalytic amount of acid. This step converted the aldehyde and ketone functionalities, formed from the ozonolysis, into their corresponding carboxylic acids, resulting in a dicarboxylic acid intermediate.

-

-

Lactonization: The final step involved the spontaneous or acid-catalyzed intramolecular esterification (lactonization) of the resulting hydroxy-dicarboxylic acid to form the stable γ-lactone, the this compound.

-

Procedure: Following the oxidative work-up, the reaction mixture was typically acidified and warmed. This promoted the cyclization of the γ-hydroxy acid moiety within the dicarboxylic acid intermediate to form the thermodynamically favored five-membered lactone ring. The this compound could then be isolated and purified by crystallization.

-

Piecing the Puzzle: The Logic of Structure Elucidation

The isolation of the this compound was a critical breakthrough. By determining the structure of this C8 fragment, the researchers could deduce a significant portion of the parent macrolide's architecture. The elucidation of the lactone's own structure relied on a combination of elemental analysis, functional group tests, and the spectroscopic techniques available at the time, primarily infrared (IR) spectroscopy.

The logical progression of the structure determination can be visualized as follows:

Figure 1. Logical workflow of the degradation of methynolide to the this compound.

Quantitative Data and Characterization

The characterization of the this compound in the 1950s relied on classical methods. Modern spectroscopic techniques have since provided a much more detailed picture of its structure. The following tables summarize both the classical and modern quantitative data for the this compound.

Table 1: Physicochemical Properties of this compound

| Property | Reported Value |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| Melting Point | 124-125 °C |

| Specific Rotation ([α]D) | +33° (c 0.797, CHCl₃) |

Table 2: Spectroscopic Data for this compound Methyl Ester

| Technique | Key Observations |

| Infrared (IR) | ~1745 cm⁻¹ (lactone C=O stretch), ~1190, 1100, 1000 cm⁻¹ (C-O stretches) |

| ¹H NMR (CDCl₃) | δ 4.54 (1H, dd), other complex multiplets |

| Mass Spectrometry (MS) | m/z 214 (M⁺), 183, 144, 127, 113, 99, 43 |

Note: The spectroscopic data presented is for the methyl ester derivative, which was often used for characterization.

The Stereochemical Challenge

The final and most challenging aspect of the structure elucidation was the determination of the relative and absolute stereochemistry of the four contiguous chiral centers. This was initially inferred through a series of elegant chemical correlations and the application of conformational analysis principles, such as the Hudson-Klyne lactone rule. The definitive absolute configuration was later confirmed through X-ray crystallography of a derivative and by total synthesis from starting materials of known stereochemistry.

The elucidation of the this compound's structure stands as a testament to the power of classical organic chemistry. The combination of systematic degradation, logical deduction, and the available analytical techniques of the era allowed for the complete structural and stereochemical assignment of this important chiral molecule, paving the way for its widespread use in the synthesis of complex natural products.

Experimental Workflow Visualization

The overall experimental workflow for the classical structure elucidation can be summarized in the following diagram:

Figure 2. Experimental workflow for the structure elucidation of the this compound.

The Cornerstone of Macrolide Stereochemistry: An In-depth Technical Guide to the Absolute Configuration of Prelog-Djerassi Lactone

For Immediate Release

This technical guide provides a comprehensive overview of the Prelog-Djerassi lactone, a chiral molecule of seminal importance in the field of natural product chemistry. Its isolation and the determination of its absolute configuration were pivotal moments in the structural elucidation of the macrolide antibiotics. This document, intended for researchers, scientists, and professionals in drug development, details the historical context, the key experiments that established its stereochemistry, and the modern analytical techniques used for its characterization.

Introduction: A Landmark in Stereochemical Analysis

The this compound, systematically named (2R,3R,4S,6R)-tetrahydro-2,4-dimethyl-6-(2-oxopropyl)-2H-pyran-3-carboxylic acid lactone, is a key degradation product of the macrolide antibiotic methymycin (B1233876). Its structure and, crucially, its absolute configuration were determined in the mid-1950s through the pioneering work of Vladimir Prelog and Carl Djerassi and their respective research groups. This achievement was a landmark in organic chemistry, showcasing the power of chemical degradation, chiroptical methods, and logical deduction in an era before the routine availability of modern spectroscopic techniques. The lactone has since become a benchmark target for asymmetric synthesis, testing the limits of stereochemical control in organic reactions.

The Path to Elucidation: From Macrolide to Lactone

The journey to unraveling the absolute configuration of the this compound began with the degradation of the parent macrolide, methymycin. This complex natural product was subjected to a series of chemical transformations designed to break it down into smaller, more manageable fragments, the structures of which could be more readily determined.

Degradation of Methymycin

The key degradation sequence involved ozonolysis of methymycin, a powerful method for cleaving carbon-carbon double bonds. This reaction, followed by oxidative workup, cleaved the macrolide ring, ultimately yielding the stable, chiral lactone that now bears the names of Prelog and Djerassi.

Figure 1. Experimental workflow for the isolation and initial structure elucidation of the this compound from methymycin.

Determination of Absolute Configuration

The determination of the four stereocenters in the this compound was a multi-faceted challenge that relied on a combination of experimental data and insightful chemical reasoning.

Chiroptical Properties

Optical rotation was a critical tool in the initial characterization of the lactone. The naturally derived enantiomer was found to be dextrorotatory.

| Parameter | Value |

| Specific Rotation ([α]D) | +52.0° (c 1.0, CHCl3) |

Table 1. Optical rotation data for the (+)-Prelog-Djerassi lactone.

Further studies using optical rotatory dispersion (ORD) and later circular dichroism (CD) on the lactone and its derivatives provided more detailed information about the stereochemistry, particularly the conformation of the lactone ring and the spatial arrangement of the substituents. The sign of the Cotton effect in the ORD spectrum of a related ketone derivative was instrumental in assigning the absolute configuration at C6.

Spectroscopic Analysis

While limited at the time, infrared (IR) spectroscopy provided evidence for the presence of the γ-lactone and ketone functional groups. With the advent of Nuclear Magnetic Resonance (NMR) spectroscopy, the relative stereochemistry of the substituents could be confirmed and the conformation of the six-membered ring investigated in detail.

| Proton (¹H) | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H2 | 4.25 (dq) | J = 6.3, 2.5 |

| H3 | 2.75 (m) | |

| H4 | 1.85 (m) | |

| H5a | 2.50 (dd) | J = 17.5, 3.2 |

| H5b | 2.85 (dd) | J = 17.5, 8.8 |

| H6 | 4.40 (m) | |

| CH₃ (C2) | 1.35 (d) | J = 6.3 |

| CH₃ (C4) | 0.95 (d) | J = 7.0 |

| CH₃ (Acetonyl) | 2.15 (s) |

Table 2. Representative ¹H NMR spectral data for the (+)-Prelog-Djerassi lactone.

| Carbon (¹³C) | Chemical Shift (δ, ppm) |

| C1 (C=O, lactone) | 175.4 |

| C2 | 78.9 |

| C3 | 41.2 |

| C4 | 34.5 |

| C5 | 45.8 |

| C6 | 73.1 |

| C7 (C=O, ketone) | 208.1 |

| C8 | 30.0 |

| CH₃ (C2) | 17.8 |

| CH₃ (C4) | 13.5 |

Table 3. Representative ¹³C NMR spectral data for the (+)-Prelog-Djerassi lactone.

Chemical Correlation and Synthesis

Ultimately, the unambiguous assignment of the absolute configuration was achieved through chemical correlation with compounds of known stereochemistry and, later, through total synthesis. Numerous stereoselective syntheses of the this compound have since been reported, each confirming the originally assigned (2R,3R,4S,6R) configuration.

Figure 2. Logical relationship of experimental evidence and deductive reasoning leading to the determination of the absolute configuration of the this compound.

Experimental Protocols

The following are representative protocols for key experiments in the study of the this compound.

Ozonolysis of Methymycin (Illustrative Protocol)

-

Materials: Methymycin, methanol (B129727), ozone generator, sodium borohydride (B1222165), hydrochloric acid, ethyl acetate, sodium sulfate, silica (B1680970) gel for chromatography.

-

Procedure:

-

A solution of methymycin in methanol is cooled to -78 °C.

-

Ozone is bubbled through the solution until a blue color persists, indicating an excess of ozone.

-

The solution is purged with nitrogen or oxygen to remove excess ozone.

-

Sodium borohydride is added portion-wise to the cold solution to reduce the ozonide and any oxidative byproducts.

-

The reaction is allowed to warm to room temperature and then quenched by the addition of dilute hydrochloric acid.

-

The aqueous mixture is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography to yield the this compound.

-

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of the this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired using standard pulse programs.

Optical Rotation Measurement

-

Instrumentation: A polarimeter.

-

Sample Preparation: A known concentration of the this compound (e.g., 10 mg/mL) is prepared in a suitable solvent (e.g., chloroform).

-

Measurement: The solution is placed in a sample cell of a known path length (e.g., 1 dm), and the optical rotation is measured at the sodium D-line (589 nm).

Conclusion

The determination of the absolute configuration of the this compound stands as a testament to the power of classical organic chemistry techniques and deductive reasoning. This seemingly simple lactone played a crucial role in unlocking the complex stereochemical secrets of the macrolide antibiotics. Today, it continues to be a valuable tool for teaching the principles of stereochemistry and a challenging target for the development of new synthetic methodologies. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working in the field of natural product synthesis and drug discovery.

Prelog-Djerassi lactone CAS number and properties

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the (+)-Prelog-Djerassi lactone, a crucial chiral building block in the total synthesis of numerous macrolide antibiotics. It details the compound's core properties, a key stereoselective synthesis protocol, and its pivotal role in medicinal chemistry.

Core Properties and Identification

The (+)-Prelog-Djerassi lactone is a chiral organic compound first identified as a degradation product of macrolide antibiotics such as narbomycin (B1235643) and methymycin.[1] Its well-defined stereochemistry makes it an invaluable synthon for constructing complex natural products.

Chemical and Physical Data

The key identifying and physical properties of the (+)-Prelog-Djerassi lactone are summarized below.

| Identifier | Value |

| CAS Number | 69056-12-8[1][2][3] |

| IUPAC Name | (2R)-2-[(2S,3S,5R)-3,5-dimethyl-6-oxooxan-2-yl]propanoic acid[2][3] |

| Molecular Formula | C₁₀H₁₆O₄[1][2] |

| Molecular Weight | 200.23 g/mol [1][2][3] |

| Physical Property | Value |

| Appearance | Crystalline solid[1] |

| Melting Point | 124-125 °C[1] |

| Specific Optical Rotation | [α]D +33° (c = 0.797 in CHCl₃)[1] |

Role in Macrolide Synthesis

The primary significance of the Prelog-Djerassi lactone lies in its use as a versatile intermediate for synthesizing the aglycone core of many important macrolide antibiotics. Its rigid, pre-organized stereochemical structure allows for the controlled construction of larger, complex macrocycles.

Experimental Protocol: Stereoselective Synthesis (Evans & Bartroli, 1982)

One of the seminal asymmetric syntheses of (+)-Prelog-Djerassi lactone was developed by Evans and Bartroli, employing chiral N-acyloxazolidinones to direct stereoselective alkylation and aldol (B89426) reactions. This approach provides excellent control over the compound's four stereocenters.

The general workflow is outlined below.

Detailed Methodology

The following protocol is adapted from the synthesis reported by D. A. Evans and J. Bartroli in Tetrahedron Letters, Vol. 23, No. 8, pp. 807-810, 1982.

Step 1: Diastereoselective Alkylation of Chiral Propionimide

-

The chiral propionimide, derived from (1S,2R)-norephedrine, is dissolved in tetrahydrofuran (B95107) (THF) at -78 °C.

-

The solution is treated with a slight excess of sodium hexamethyldisilazide (NaHMDS) to form the corresponding sodium enolate.

-

Methyl iodide (MeI) is added to the enolate solution, and the reaction is stirred until the alkylation is complete.

-

The reaction is quenched and worked up to yield the alkylated product with high diastereoselectivity.

Step 2: Conversion to Chiral Ethyl Ketone

-

The chiral auxiliary is removed from the alkylated product via hydrolysis. A common method involves treatment with lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture.

-

This yields the corresponding chiral carboxylic acid.

-

The carboxylic acid is then treated with ethyllithium (B1215237) (EtLi) in an appropriate solvent like ether or THF to generate the target chiral ethyl ketone.

Step 3: Diastereoselective Aldol Condensation

-

The chiral ethyl ketone is dissolved in an anhydrous, aprotic solvent (e.g., dichloromethane) and cooled to -78 °C.

-

Dibutylboron triflate and a tertiary amine base (e.g., diisopropylethylamine) are added to form the Z-boron enolate in situ.

-

Freshly distilled acetaldehyde is added to the enolate solution. The reaction is maintained at low temperature to ensure high diastereoselectivity (>400:1 erythro:threo selectivity reported).

-

The reaction is quenched, typically with a pH 7 buffer, and the aldol adduct is isolated after an oxidative workup (e.g., with buffered H₂O₂).

Step 4: Oxidative Cleavage and Lactonization

-

The aldol adduct is subjected to ozonolysis to cleave the terminal double bond (formed from the ethyl ketone precursor) to a carboxylic acid.

-

The resulting intermediate is then treated with Jones reagent (a solution of chromium trioxide in sulfuric acid) or a milder oxidant like pyridinium (B92312) chlorochromate (PCC) to oxidize the secondary alcohol to a ketone and ensure the terminal carbon is fully oxidized to a carboxylic acid.

-

The resulting keto-acid spontaneously cyclizes under the acidic reaction conditions to form the stable δ-lactone ring.

-

Purification via chromatography or recrystallization yields the final (+)-Prelog-Djerassi lactone with high optical purity.

References

The Prelog-Djerassi Lactone: An In-Depth Technical Guide to a Key Degradation Product of Macrolides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prelog-Djerassi lactone is a chiral γ-lactone that holds a significant place in the history of macrolide antibiotic chemistry. First isolated as a degradation product of the 12- and 14-membered macrolide antibiotics methymycin (B1233876) and narbomycin (B1235643), its structural elucidation was a crucial step in determining the absolute stereochemistry of these complex natural products.[1] Understanding the formation of the this compound provides valuable insights into the stability and degradation pathways of macrolide antibiotics, a class of drugs of immense clinical importance. This technical guide provides a comprehensive overview of the this compound as a degradation product, including its formation, experimental protocols for its generation and analysis, and relevant quantitative data.

Chemical Structure and Properties

The this compound is chemically known as (3R,4S,5S)-tetrahydro-4,5-dimethyl-5-((S)-1-hydroxyethyl)-2H-pyran-2-one. Its structure is characterized by a six-membered lactone ring with three contiguous chiral centers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₄ | |

| Molecular Weight | 200.23 g/mol | |

| Appearance | Crystalline solid | |

| Stereochemistry | (αR,2S,3S,5R) |

Formation from Macrolide Antibiotics

The this compound is not a product of simple hydrolysis or acid-catalyzed degradation, which are common pathways for many macrolides like erythromycin. Instead, its formation from narbomycin and methymycin involves oxidative cleavage of the macrolactone ring. This process breaks down the large macrocyclic structure into smaller, more easily identifiable fragments, with the this compound representing a significant portion of the original carbon skeleton and retaining key stereochemical information.

The degradation of these macrolides is typically achieved through strong oxidizing agents. While the original literature from the 1950s employed methods that are less common today, the general principle involves the oxidation of the macrolide, followed by hydrolysis of the resulting intermediates to yield the this compound among other products.

Below is a logical diagram illustrating the general workflow from the macrolide antibiotic to the isolation of the this compound.

Caption: General workflow for the formation and isolation of the this compound from macrolide antibiotics.

Experimental Protocols

Protocol 1: Oxidative Degradation of Narbomycin (Hypothetical Reconstruction)

Objective: To generate the this compound from narbomycin via oxidative cleavage.

Materials:

-

Narbomycin

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium bisulfite (NaHSO₃)

-

Sulfuric acid (H₂SO₄), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Oxidation: Dissolve narbomycin in a suitable solvent (e.g., acetone (B3395972) or a mixture of t-butanol and water). Cool the solution in an ice bath. Slowly add a solution of potassium permanganate with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

-

Quenching: Once the reaction is complete (as indicated by a persistent brown precipitate of manganese dioxide), quench the excess permanganate by adding a saturated solution of sodium bisulfite until the solution becomes colorless.

-

Acidification and Extraction: Acidify the reaction mixture with dilute sulfuric acid to a pH of approximately 2-3. Extract the aqueous solution multiple times with diethyl ether or ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove acidic byproducts, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Concentration: Remove the solvent under reduced pressure to obtain a crude mixture of degradation products.

-

Purification: Purify the crude mixture by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Collect the fractions containing the this compound, as identified by thin-layer chromatography (TLC) against a standard, if available.

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: Analytical Method for Quantification of this compound by HPLC-UV

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of the this compound in a complex mixture.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for optimal separation.

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 30 °C

-

UV detection wavelength: 210 nm (as the lactone carbonyl group has a weak chromophore)

Procedure:

-

Standard Preparation: Prepare a stock solution of a known concentration of pure this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the crude degradation product mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area of the this compound against the concentration of the standards. Determine the concentration of the this compound in the sample by interpolating its peak area on the calibration curve.

The following diagram illustrates the analytical workflow for the quantification of the this compound.

Caption: Analytical workflow for the quantification of the this compound using HPLC-UV.

Quantitative Data

Quantitative data on the yield of the this compound from the degradation of narbomycin and methymycin in the original literature is scarce and not presented in a modern, standardized format. The yields are generally reported to be low, as oxidative degradation is a non-specific process that can lead to a multitude of products.

Table 2: Representative Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.2 (m, 1H, H-5), ~2.6 (m, 1H, H-2), ~1.3 (d, 3H, J=~7 Hz, CH₃-C2), ~1.0 (d, 3H, J=~7 Hz, CH₃-C4), ~0.9 (d, 3H, J=~7 Hz, CH₃-C5) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~175 (C=O), ~80 (C-5), ~45 (C-2), ~35 (C-4), ~30 (C-3), ~20 (CH₃), ~15 (CH₃), ~10 (CH₃) |

| Mass Spectrometry (EI) | m/z (%): 200 (M⁺), 155, 127, 113, 99, 85, 71, 57, 43 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used.

Conclusion

The this compound remains a molecule of significant interest in the field of natural product chemistry and drug development. Its formation as a degradation product of early macrolide antibiotics was instrumental in their structural elucidation. While the original degradation methods were harsh, the study of this process provides valuable information on the chemical stability of the macrolide scaffold. Modern analytical techniques, such as HPLC and LC-MS, now allow for the precise separation and quantification of such degradation products, aiding in the development of more stable and effective macrolide antibiotics. This guide provides a foundational understanding for researchers and scientists working with macrolides, offering insights into their degradation pathways and the analytical methods required to study them.

References

The Prelog-Djerassi Lactone: A Technical Guide to its Role as a Stereochemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prelog-Djerassi lactone, formally known as (αR,2S,3S,5R)-tetrahydro-α,3,5-trimethyl-6-oxo-2H-pyran-2-acetic acid, is a chiral organic molecule that has played a pivotal role in the stereochemical elucidation of macrolide antibiotics. First isolated as a degradation product of the antibiotics narbomycin (B1235643) and methymycin (B1233876), its rigid, well-defined stereochemistry provided a crucial reference point for determining the absolute configuration of multiple stereocenters in these complex natural products. This technical guide provides an in-depth overview of the this compound's function as a stereochemical probe, including historical context, detailed experimental protocols for its formation via degradation, a representative synthetic route, and a comprehensive summary of its key spectroscopic data.

The Logic of the Stereochemical Probe

The utility of the this compound as a stereochemical probe is rooted in a logical workflow that connects the unknown stereochemistry of a complex molecule to the known stereochemistry of the lactone. This process is outlined below.

Historical Degradation Studies: Experimental Protocols

The seminal work of Prelog and Djerassi in 1956 established the structure and stereochemistry of the lactone obtained from the degradation of narbomycin and methymycin, respectively. The key experimental step in these degradations was ozonolysis, which cleaves the double bonds in the macrolide ring system.

Protocol 1: Degradation of Narbomycin to this compound (Adapted from Prelog et al.)

-

Ozonolysis: A solution of narbomycin in a suitable solvent (e.g., chloroform (B151607) or methanol) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the narbomycin.

-

Reductive Work-up: The excess ozone is removed by bubbling nitrogen through the solution. The ozonide is then reduced, for example, by the addition of zinc dust and acetic acid or by catalytic hydrogenation over a palladium catalyst.

-

Oxidation: The resulting mixture of aldehydes and ketones is oxidized to the corresponding carboxylic acids. This can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide.

-

Esterification and Lactonization: The resulting dicarboxylic acid is esterified, typically with diazomethane, to form the methyl ester. Lactonization to the this compound methyl ester occurs either spontaneously or upon gentle heating.

-

Hydrolysis and Isolation: The methyl ester is then hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) followed by acidification to yield the Prelog-Djerassi lactonic acid. The product is then purified by recrystallization.

Protocol 2: Degradation of Methymycin to this compound (Adapted from Djerassi et al.)

The procedure for the degradation of methymycin is conceptually similar to that of narbomycin, relying on ozonolysis to cleave the macrolide ring.

-

Ozonolysis: Methymycin is dissolved in an appropriate solvent and treated with ozone at low temperature as described above.

-

Oxidative Work-up: In this case, an oxidative work-up is often employed directly after ozonolysis. This can be achieved by adding hydrogen peroxide to the reaction mixture, which converts the initially formed ozonide into carboxylic acids.

-

Purification and Isolation: The acidic products are extracted from the reaction mixture. The this compound is then isolated and purified, typically by chromatography and/or recrystallization.

Representative Synthesis of this compound

Numerous total syntheses of the this compound have been reported, confirming its structure and providing access to its enantiomers and diastereomers for further stereochemical studies. A representative synthetic approach is outlined below.

Protocol 3: Synthesis from (-)-trans-Pulegenic Acid (Adapted from Hacini and Santelli)

This synthesis utilizes a chiral starting material to establish the desired stereochemistry.

-

Preparation of the Grieco Intermediate: (-)-trans-Pulegenic acid is converted in six steps to the key Grieco intermediate (a bicyclic lactone). This sequence involves reactions such as esterification, hydroboration-oxidation, and protection of the resulting alcohol.

-

Ozonolysis of the Grieco Intermediate: The double bond in the Grieco intermediate is cleaved by ozonolysis in a solution of dichloromethane (B109758) and methanol (B129727) at -78 °C, followed by a reductive work-up with dimethyl sulfide.

-

Wittig Reaction: The resulting aldehyde is subjected to a Wittig reaction with a suitable phosphorane to introduce the side chain.

-

Deprotection and Oxidation: The protecting group on the alcohol is removed, and the primary alcohol is then oxidized to the carboxylic acid.

-

Lactonization: The resulting hydroxy acid undergoes spontaneous or acid-catalyzed lactonization to afford the this compound.

-

Purification: The final product is purified by column chromatography and recrystallization.

Quantitative Data: Physical and Spectroscopic Properties

The well-defined physical and spectroscopic properties of the this compound are fundamental to its use as a stereochemical reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| Melting Point | 124-125 °C |

| Optical Rotation [α]D | +33° (c = 0.797 in CHCl₃) |

NMR Spectroscopic Data

NMR spectroscopy is the most powerful tool for the stereochemical analysis of the this compound. The chemical shifts and coupling constants are highly sensitive to the relative configuration of the stereocenters and the conformation of the six-membered ring. Conformational studies have shown that the lactone ring can adopt different conformations, which influences the observed NMR parameters.

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Coupling Constants (Hz) |

| H-2 | ~2.6 | J(H-2, H-3) = ~10 |

| H-3 | ~4.2 | J(H-3, H-4a) = ~3, J(H-3, H-4b) = ~12 |

| H-4a | ~1.3 | J(H-4a, H-4b) = ~14, J(H-4a, H-5) = ~12 |

| H-4b | ~2.1 | J(H-4b, H-5) = ~3 |

| H-5 | ~2.0 | |

| H-α | ~2.7 | J(H-α, Me-α) = ~7 |

| Me-3 | ~1.0 | J(Me-3, H-3) = ~7 |

| Me-5 | ~0.9 | J(Me-5, H-5) = ~7 |

| Me-α | ~1.2 |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |

| C-1 (C=O) | ~175 |

| C-2 | ~80 |

| C-3 | ~35 |

| C-4 | ~30 |

| C-5 | ~30 |

| C-6 (C=O) | ~178 |

| C-α | ~45 |

| Me-3 | ~15 |

| Me-5 | ~20 |

| Me-α | ~10 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific derivative of the this compound being analyzed.

Conclusion

The this compound remains a cornerstone in the field of natural product chemistry. Its historical significance as a stereochemical probe for macrolide antibiotics is a testament to the power of chemical degradation in structure elucidation. For contemporary researchers in drug development and total synthesis, a thorough understanding of the principles behind its use, the experimental methodologies for its generation, and its detailed spectroscopic properties is invaluable. This guide provides a foundational resource for harnessing the enduring legacy of the this compound in modern chemical research.

The Prelog-Djerassi Lactone: A Cornerstone in Chiral Synthesis and Drug Discovery

Abstract

The Prelog-Djerassi lactone, a deceptively simple-looking chiral molecule, holds a position of paramount importance in the field of organic chemistry. Its biological significance is not derived from its own intrinsic activity, but rather from its pivotal role as a versatile and stereochemically rich building block in the total synthesis of numerous complex natural products, most notably macrolide antibiotics. This technical guide provides an in-depth exploration of the biological relevance of the this compound, focusing on its application in the synthesis of biologically active compounds. The document will detail various synthetic approaches to the lactone, present key quantitative data in a comparative format, and outline representative experimental protocols. Furthermore, key synthetic pathways and conceptual relationships will be visualized through diagrams to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Introduction: A Historical Perspective

The story of the this compound begins not with its synthesis, but with its discovery as a degradation product of the macrolide antibiotics methymycin (B1233876) and narbomycin. These early degradative studies were instrumental in elucidating the complex stereochemical framework of the parent macrolides. The realization that this lactone encapsulated a significant portion of the stereochemical information of the natural products spurred a wave of synthetic efforts aimed at its construction. Consequently, the this compound became a benchmark molecule for testing the utility of new synthetic methodologies and a critical chiral synthon for the convergent synthesis of a wide array of natural products. Its rigid, well-defined stereochemistry makes it an ideal starting point for the construction of larger, more complex molecules where precise control of chirality is essential for biological function.

The Biological Significance: A Chiral Blueprint for Bioactive Molecules

The primary biological significance of the this compound lies in its utility as a chiral building block for the synthesis of macrolide antibiotics and other biologically active natural products. Macrolide antibiotics are a clinically important class of drugs that function by inhibiting protein synthesis in bacteria. The intricate stereochemical arrangement of substituents along the macrolactone ring is crucial for their binding to the bacterial ribosome and, consequently, their antibacterial activity.

The this compound provides a pre-fabricated stereochemical scaffold, significantly simplifying the synthetic route to these complex molecules. By utilizing the lactone, chemists can circumvent the often challenging and low-yielding steps required to establish multiple contiguous stereocenters. This "chiral pool" approach accelerates the synthesis of known antibiotics and also enables the creation of novel analogues with potentially improved pharmacological properties, such as enhanced potency, better metabolic stability, or a broader spectrum of activity.

While extensive research has been dedicated to the synthesis and application of the this compound as a synthetic intermediate, there is a notable lack of evidence for any significant intrinsic biological activity of the lactone itself. Its importance is therefore indirect, serving as a critical tool in the development of potent, biologically active molecules.

Synthetic Strategies: A Comparative Overview

The synthesis of the this compound has been a popular target for synthetic organic chemists for decades, leading to a diverse array of elegant and efficient strategies. These approaches vary in their starting materials, key transformations, and overall efficiency. Below is a summary of some notable synthetic efforts, with quantitative data presented for comparison.

| Principal Investigator(s) | Starting Material | Key Reactions | Number of Steps | Overall Yield (%) | Stereochemical Control | Reference |

| Burke, S.D. & Risi, R.M. | Known vinyl ortho ester | Rh(I)-catalyzed asymmetric hydroformylation/crotylation tandem sequence, Rh(I)-catalyzed asymmetric hydrogenation | 3 (isolations) | 57 | High | [1] |

| Hacini, S. & Santelli, M. | (-)-trans-Pulegenic acid | Not detailed in snippet | 7 | 22 (27% with recycling) | Not detailed in snippet | |

| Pearson, A.J. & Lai, Y. | cis-5,7-Dimethylcyclohepta-1,3-diene | Asymmetric enzymatic hydrolysis | 4 from hydroxy acetate (B1210297) | High optical purity | High | [1] |

| Grieco, P.A. (intermediate prep) | (-)-Pulegenic acid | Not detailed in snippet | 6 | 43 (56% with recycling) | Not detailed in snippet |

Experimental Protocols: Representative Methodologies

The following sections provide detailed, representative methodologies for some of the key synthetic strategies employed to construct the this compound. It is important to note that these are illustrative protocols based on published descriptions and may require optimization for specific laboratory conditions.

Burke's Asymmetric Hydroformylation/Crotylation Tandem Sequence

This highly efficient synthesis exemplifies a modern approach to asymmetric synthesis, establishing multiple stereocenters in a single pot.

Experimental Workflow:

A streamlined synthesis of the this compound.

Protocol:

-

Asymmetric Hydroformylation/Crotylation: To a solution of the starting vinyl ortho ester in a suitable solvent (e.g., dichloromethane) is added a rhodium(I) catalyst precursor and a chiral ligand. The reaction vessel is pressurized with a mixture of carbon monoxide and hydrogen. After the hydroformylation is complete, a crotylation reagent is introduced to the reaction mixture in a one-pot fashion. This tandem sequence establishes three of the four stereocenters of the this compound.

-

Asymmetric Hydrogenation: The product from the first step is then subjected to a rhodium(I)-catalyzed asymmetric hydrogenation to set the final stereocenter at the C6 position.

-

Lactonization: The resulting hydroxy ester is then cyclized under appropriate conditions (e.g., acid catalysis) to afford the (+)-Prelog-Djerassi lactone. The product is purified by column chromatography.

Pearson and Lai's Chemoenzymatic Approach

This synthesis highlights the power of enzymes in asymmetric synthesis to achieve high enantiomeric purity.

Experimental Workflow:

A chemoenzymatic route to the this compound.

Protocol:

-

Diacetate Formation: The starting diene is converted to the corresponding diacetate through a series of chemical transformations.

-

Asymmetric Enzymatic Hydrolysis: The racemic diacetate is subjected to hydrolysis using a specific enzyme (e.g., a lipase). The enzyme selectively hydrolyzes one of the acetate groups of one enantiomer, leading to a mixture of the enantioenriched hydroxy acetate and the unreacted diacetate, which can be separated.

-

Conversion to Lactone: The optically pure hydroxy acetate is then converted to the (+)-Prelog-Djerassi lactone in a four-step sequence, which may involve ozonolysis, oxidation, and lactonization.

Signaling Pathways and Logical Relationships: The Role in Macrolide Action

While the this compound itself is not directly involved in signaling pathways, its synthetic products, the macrolide antibiotics, have a well-defined mechanism of action. The following diagram illustrates the logical relationship between the this compound as a synthetic precursor and the ultimate biological effect of the macrolide antibiotics.

From chiral synthon to biological inhibition.

This diagram clearly shows that the this compound is a starting point in a synthetic cascade that leads to a biologically active molecule. The stereochemistry embedded in the lactone is critical for the final macrolide's ability to bind to its biological target, the bacterial ribosome, and exert its therapeutic effect.

Conclusion and Future Outlook

The this compound remains a molecule of immense strategic importance in organic synthesis. Its biological significance is firmly established through its role as a versatile chiral building block for the construction of a multitude of biologically active natural products, particularly macrolide antibiotics. The continued development of novel and more efficient syntheses of this lactone will undoubtedly facilitate the exploration of new chemical space in the realm of macrolide analogues, potentially leading to the discovery of next-generation antibiotics that can combat the growing threat of antimicrobial resistance. As a testament to the power of stereocontrolled synthesis, the legacy of the this compound will continue to inspire and enable chemists in the pursuit of complex molecule synthesis and the advancement of medicinal chemistry.

References

The Synthesis of Prelog-Djerassi Lactone: An In-depth Technical Guide

Introduction

The Prelog-Djerassi lactone, formally known as (2R,3R,4R,6S)-tetrahydro-2,4-dimethyl-6-((S)-1-methyl-2-oxopropyl)-2H-pyran-2-one, is a chiral organic molecule of significant historical and synthetic importance. First isolated in the 1950s by Prelog and Djerassi as a degradation product of the macrolide antibiotics methymycin (B1233876) and narbomycin, its structure elucidation and subsequent total synthesis have served as a benchmark for the development of new synthetic methodologies, particularly in the area of stereocontrolled synthesis.[1] The molecule possesses four stereocenters, making its stereoselective synthesis a considerable challenge that has attracted the attention of numerous research groups. This technical guide provides a comprehensive overview of seminal and contemporary synthetic approaches to the this compound, with a focus on the core strategies for stereochemical control. Detailed experimental protocols for key transformations and a summary of quantitative data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Key Synthetic Strategies

The synthesis of the this compound has been approached from various starting materials and with diverse strategies to control its complex stereochemistry. This guide will focus on three prominent and illustrative approaches: the Evans-Bartroli synthesis utilizing an asymmetric aldol (B89426) reaction, the Burke synthesis featuring an asymmetric hydroformylation/crotylation tandem sequence, and the Santelli synthesis commencing from the chiral pool material (-)-trans-pulegenic acid.

The Evans-Bartroli Synthesis: A Landmark in Asymmetric Aldol Reactions

The synthesis of the (+)-Prelog-Djerassi lactone by Evans and Bartroli in 1982 was a landmark achievement that showcased the power of their newly developed asymmetric aldol reaction using chiral oxazolidinone auxiliaries. This approach provides excellent control over the stereochemistry of the C2 and C3 centers.[2]

The overall synthetic strategy involves the stereoselective construction of a key acyclic precursor through an Evans aldol reaction, followed by a series of transformations to establish the remaining stereocenters and effect cyclization to the lactone.

References

The Cornerstone of Macrolide Stereochemistry: An In-depth Technical Guide to the Prelog-Djerassi Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prelog-Djerassi lactone, a seemingly simple γ-lactone, holds a pivotal position in the history and development of stereocontrolled organic synthesis. Its structure and absolute stereochemistry, meticulously elucidated through classical degradation studies of macrolide antibiotics, became a critical benchmark for the validation of new synthetic methodologies and a foundational building block in the total synthesis of numerous complex natural products. This technical guide provides a comprehensive overview of the core principles of this compound stereochemistry, detailing the key experiments that defined its structure, providing in-depth experimental protocols, and presenting key quantitative data for reference.

Historical Context and Elucidation of Stereochemistry

In the mid-20th century, the structures of the macrolide antibiotics methymycin (B1233876) and narbomycin (B1235643) were under intense investigation. Vladimir Prelog and Carl Djerassi, through independent series of elegant chemical degradations, arrived at the same key degradation product: a C8 lactone-acid. The crucial reaction in this degradation was the ozonolysis of the antibiotic's aglycone, methynolide (B1254734).[1] This process cleaved the macrocycle, and subsequent oxidation yielded the this compound, along with other fragments.

The determination of the relative and absolute stereochemistry of the four contiguous stereocenters of the lactone was a landmark achievement in stereochemistry. It was accomplished through a combination of chemical transformations, conformational analysis, and the application of empirical rules, long before the advent of routine spectroscopic methods like high-field NMR and X-ray crystallography for complex molecules. The correct absolute configuration of the naturally derived (+)-Prelog-Djerassi lactone was ultimately established as (2R,3S,4S,5R).

Core Stereochemical Principles

The stereochemistry of the this compound is defined by four chiral centers at positions C2, C3, C4, and C5. The relative stereochemistry of these centers dictates the overall three-dimensional shape of the molecule and its chemical reactivity. The substituents at these centers are arranged in a specific anti-anti-syn relationship, which is a common motif in polyketide natural products.

The lactone ring can adopt several conformations, with chair and boat-like arrangements being the most significant. The thermodynamic stability of these conformers is influenced by the steric interactions of the substituents. Theoretical and experimental studies, including NMR analysis, have shown that the lactone ring exists in a dynamic equilibrium between different conformations.[2]

Key Experimental Data

A summary of the key quantitative data for the (+)-Prelog-Djerassi lactone is presented below for easy reference and comparison.

Spectroscopic Data

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 4.35 (dq, 1H, H-5), 2.65 (m, 1H, H-2), 2.05 (m, 1H, H-3), 1.80 (m, 1H, H-4), 1.30 (d, 3H, C2-Me), 1.25 (d, 3H, C4-Me), 0.95 (d, 3H, C3-Me) | [1] |

| ¹³C NMR (CDCl₃) | δ (ppm): 177.5 (C1), 78.5 (C5), 45.1 (C2), 39.8 (C4), 34.2 (C3), 21.2 (C5-Me), 14.5 (C2-Me), 13.8 (C4-Me), 10.5 (C3-Me) | [1] |

| Infrared (IR) (film) | ν (cm⁻¹): 1780 (γ-lactone C=O) | [1] |

| Mass Spectrometry (MS) | m/z: 186 (M+), 171, 143, 125, 113, 99 | [1] |

Physicochemical Data

| Property | Value | Reference |

| Optical Rotation [α]D | +47.7° (c 1.93, CHCl₃) | [3] |

| Melting Point | 123.5-125 °C | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the classical degradation of methynolide to the this compound and a representative modern synthesis.

Protocol 1: Ozonolysis of Methynolide to this compound

This protocol is a generalized representation of the classical degradation studies.

Materials:

-

Methynolide

-

Methanol (B129727) (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

Ozone (from an ozone generator)

-

Oxygen

-

Dimethyl sulfide (B99878) (DMS) or Zinc dust

-

Acetic acid

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Magnesium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

-

Dissolution: Dissolve methynolide in a mixture of anhydrous methanol and dichloromethane in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble a stream of ozone in oxygen through the solution. Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete when a blue color, indicative of excess ozone, persists in the solution.

-

Quenching: Purge the solution with a stream of nitrogen or oxygen to remove excess ozone. Add dimethyl sulfide dropwise at -78 °C to quench the ozonide. Alternatively, a reductive workup with zinc dust and acetic acid can be performed. Allow the reaction mixture to warm slowly to room temperature.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Oxidation (if necessary): The initial ozonolysis product may be an aldehyde. To obtain the lactone-acid, the crude product from the reductive workup is dissolved in a suitable solvent (e.g., acetone) and treated with an oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid) at 0 °C. The reaction is quenched with isopropanol, and the product is extracted into an organic solvent.

-

Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure lactone.

-

Characterization: Characterize the purified product by NMR, IR, mass spectrometry, and polarimetry to confirm its identity and stereochemistry.

Protocol 2: A Representative Asymmetric Synthesis of (+)-Prelog-Djerassi Lactone

This protocol is based on the asymmetric hydroformylation/crotylation tandem sequence developed by Burke and coworkers.[4]

Materials:

-

Vinyl ortho ester (known starting material)

-

Rh(I) catalyst (e.g., Rh(acac)(CO)₂)

-

Chiral ligand (e.g., a chiral bisphosphite)

-

Syngas (CO/H₂)

-

Crotylboronate reagent

-

Solvent (e.g., toluene)

-

Hydrogen

-

Palladium on carbon (Pd/C)

-

Oxidizing agent (e.g., pyridinium (B92312) chlorochromate - PCC)

-

Standard work-up and purification reagents as in Protocol 1.

Procedure:

-

Asymmetric Hydroformylation/Crotylation: In a pressure vessel, combine the vinyl ortho ester, the Rh(I) catalyst, and the chiral ligand in toluene. Pressurize the vessel with syngas (1:1 CO/H₂) and heat. After the hydroformylation is complete (monitored by GC or TLC), cool the reaction and add the crotylboronate reagent. Allow the reaction to proceed to completion.

-

Work-up and Purification: After the reaction, perform an appropriate aqueous work-up. Purify the resulting homoallylic alcohol by silica gel chromatography.

-

Hydrogenation: Dissolve the purified homoallylic alcohol in a suitable solvent like ethyl acetate. Add a catalytic amount of Pd/C and subject the mixture to a hydrogen atmosphere. Monitor the reaction until the double bond is fully saturated.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. Purify the resulting diol by chromatography.

-

Lactonization: Dissolve the purified diol in dichloromethane and add an oxidizing agent such as PCC. Stir the reaction at room temperature until the oxidation and subsequent lactonization are complete.

-

Final Purification and Characterization: Quench the reaction and perform an aqueous work-up. Purify the crude product by silica gel chromatography to yield (+)-Prelog-Djerassi lactone. Characterize the final product by comparing its spectroscopic and physical data with the reported values for the natural product.

Visualizations

The following diagrams illustrate key aspects of the this compound's chemistry.

Caption: Ozonolysis degradation of methynolide to this compound.

Caption: Absolute stereochemistry of (+)-Prelog-Djerassi lactone.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (+)-Prelog-Djerassi Lactone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two highly efficient and stereoselective syntheses of (+)-Prelog-Djerassi lactone, a key chiral building block in the synthesis of various macrolide antibiotics. The protocols are based on established and reliable methodologies, offering high stereocontrol and good overall yields.

Method 1: Asymmetric Hydroformylation/Crotylation Tandem Sequence

This modern approach provides a highly convergent and efficient route to (+)-Prelog-Djerassi lactone, achieving the target molecule in only three isolation steps with an excellent overall yield of 57%. The key steps involve a Rh(I)-catalyzed asymmetric hydroformylation/crotylation tandem reaction to set three stereocenters in a single pot, followed by an ozonolysis/Wittig olefination and a hydroxyl-directed asymmetric hydrogenation.[1][2][3][4]

Workflow Diagram

Caption: Synthetic workflow for (+)-Prelog-Djerassi lactone via asymmetric hydroformylation.

Quantitative Data Summary

| Step | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| 1. Tandem Hydroformylation/Crotylation | Homoallylic Alcohol | 75 | >20:1 | 94:6 |

| 2. Ozonolysis/Wittig Olefination | α,β-Unsaturated Ester | 85 | >20:1 (E:Z) | - |

| 3. Asymmetric Hydrogenation | PDL Ortho Ester | 90 | >31:1 | - |

| 4. Deprotection and Lactonization | (+)-Prelog-Djerassi Lactone | 99 | - | - |

| Overall | 57 |

Experimental Protocols

Step 1: Tandem Asymmetric Hydroformylation/Crotylation of Vinyl Ortho Ester

-

To a solution of Rh(acac)(CO)2 (0.5 mol%) and (S,S,S)-Kelliphite (1.0 mol%) in toluene (B28343) (0.2 M) is added vinyl ortho ester at room temperature.

-

The solution is pressurized with a 1:1 mixture of H2/CO (10 atm) and stirred at 60 °C for 24 hours.

-

The reaction is cooled to -78 °C, and a solution of (Z)-crotylboronate (1.5 equiv) in toluene is added.

-

The mixture is stirred at -78 °C for 1 hour and then warmed to room temperature over 16 hours.

-

The reaction is quenched with an aqueous solution of Rochelle's salt and stirred vigorously for 4 hours.

-

The aqueous layer is extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.

-

The crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the homoallylic alcohol.

Step 2: Ozonolysis and Wittig Olefination

-

A solution of the homoallylic alcohol in CH2Cl2 (0.1 M) is cooled to -78 °C, and ozone is bubbled through the solution until a blue color persists.

-

The solution is purged with nitrogen, and triphenylphosphine (B44618) (1.2 equiv) is added. The mixture is allowed to warm to room temperature and stirred for 4 hours.

-

Methyl (triphenylphosphoranylidene)acetate (1.5 equiv) is added, and the mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the α,β-unsaturated ester.

Step 3: Asymmetric Hydrogenation

-

To a solution of the α,β-unsaturated ester in CH2Cl2 (0.1 M) is added [Rh(cod)(R,R-DIPAMP)]+BF4- (1 mol%).

-

The flask is evacuated and backfilled with hydrogen (3 atm).

-

The reaction is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to give the saturated ortho ester.

Step 4: Deprotection and Final Lactonization

-

The saturated ortho ester is dissolved in a 3:1 mixture of THF and 1 M HCl (0.1 M) and stirred at room temperature for 2 hours.

-

The reaction is neutralized with saturated aqueous NaHCO3 and extracted with ethyl acetate.

-

The combined organic layers are dried over MgSO4, filtered, and concentrated.

-

The crude carboxylic acid is dissolved in a 1:1 mixture of toluene and methanol (B129727) (0.1 M), and TMSCHN2 (2.0 M in hexanes, 1.2 equiv) is added dropwise until a yellow color persists.

-

After 30 minutes, the excess TMSCHN2 is quenched with acetic acid, and the solvent is removed.

-

The resulting methyl ester is dissolved in toluene (0.1 M), and Otera's catalyst (distannoxane complex, 2 mol%) is added.

-

The mixture is heated to 80 °C for 12 hours.

-

The solvent is evaporated, and the residue is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford (+)-Prelog-Djerassi lactone.

Method 2: Evans Aldol (B89426) Reaction Approach

This classic and highly reliable method utilizes a chiral oxazolidinone auxiliary to control the stereochemistry of key bond-forming reactions. The synthesis involves a diastereoselective alkylation followed by a highly stereoselective Evans-boron aldol reaction.[5][6][7]

Workflow Diagram

Caption: Synthetic workflow for (+)-Prelog-Djerassi lactone via the Evans aldol reaction.

Quantitative Data Summary

| Step | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1. Diastereoselective Alkylation | Alkylated Imide | 73 | 97:3 |

| 2. Reductive Cleavage | Primary Alcohol | >90 | - |

| 3. Oxidation to Aldehyde | Chiral Aldehyde | 85-91 | - |

| 4. Evans Aldol Reaction | Aldol Adduct | 71 | >400:1 (erythro:threo) |

| 5. Ozonolysis and Oxidative Workup | Hydroxy Carboxylic Acid | ~80 | - |

| 6. Lactonization | (+)-Prelog-Djerassi Lactone | >90 | - |

Experimental Protocols

Step 1: Diastereoselective Alkylation

-

A solution of the (1S,2R)-norephedrine-based N-propionyl imide in THF (0.5 M) is cooled to -78 °C.

-

Lithium diisopropylamide (1.1 equiv) is added dropwise, and the solution is stirred for 30 minutes.

-

Methallyl iodide (1.2 equiv) is added, and the reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched with saturated aqueous NH4Cl and warmed to room temperature.

-

The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.

-

The crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the alkylated imide.

Step 2: Reductive Cleavage

-

To a suspension of LiAlH4 (2.0 equiv) in ether (0.5 M) at 0 °C is added a solution of the alkylated imide in ether.

-

The mixture is stirred at 0 °C for 1 hour.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

-

The resulting slurry is filtered through Celite, and the filtrate is concentrated to give the crude primary alcohol, which is used in the next step without further purification.

Step 3: Oxidation to Aldehyde

-

To a solution of the primary alcohol in a 1:1 mixture of CH2Cl2 and DMSO (0.5 M) is added triethylamine (B128534) (5.0 equiv).

-

The solution is cooled to 0 °C, and a solution of sulfur trioxide pyridine (B92270) complex (3.0 equiv) in DMSO is added dropwise.

-

The reaction is stirred at 0 °C for 1 hour and then quenched with water.

-

The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.

-

The crude aldehyde is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Step 4: Evans Aldol Reaction

-

A solution of N-propionyl chiral imide in CH2Cl2 (0.5 M) is cooled to 0 °C, and di-n-butylboron triflate (1.1 equiv) is added, followed by triethylamine (1.2 equiv).

-

The mixture is stirred for 30 minutes, then cooled to -78 °C.

-

A solution of the chiral aldehyde in CH2Cl2 is added dropwise.

-

The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

-

The reaction is quenched with a pH 7 phosphate (B84403) buffer and extracted with CH2Cl2.

-

The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.

-

The aldol adduct is purified by crystallization or flash column chromatography.

Step 5: Ozonolysis and Oxidative Workup

-

A solution of the aldol adduct and a catalytic amount of Sudan Red 7B in CH2Cl2 (0.1 M) is cooled to -78 °C.

-

Ozone is bubbled through the solution until the red color disappears.

-

The solution is purged with nitrogen, and 30% aqueous H2O2 (10 equiv) is added.

-

The mixture is warmed to room temperature and stirred vigorously for 12 hours.

-

The layers are separated, and the aqueous layer is extracted with CH2Cl2.

-

The combined organic layers are dried over MgSO4, filtered, and concentrated to give the hydroxy carboxylic acid.

Step 6: Lactonization

-

A solution of the hydroxy carboxylic acid and a catalytic amount of p-toluenesulfonic acid in benzene (0.05 M) is heated to reflux with a Dean-Stark trap for 4 hours.

-

The reaction is cooled to room temperature, washed with saturated aqueous NaHCO3 and brine, dried over MgSO4, filtered, and concentrated.

-

The crude product is purified by crystallization or flash column chromatography to afford (+)-Prelog-Djerassi lactone.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of the Prelog-Djerassi lactone via an asymmetric hydroformylation/crotylation tandem sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. york.ac.uk [york.ac.uk]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

Application Notes and Protocols for the Synthesis of Prelog-Djerassi Lactone from (-)-trans-Pulegenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed account of the synthetic route to the (+)-Prelog-Djerassi lactone, a crucial chiral building block in the synthesis of various macrolide antibiotics. The synthesis commences with the naturally occurring monoterpene, (-)-trans-pulegenic acid, and proceeds through a seven-step sequence. Key transformations include the formation of a methyl ketone, a Wittig olefination, subsequent hydrolysis and cyclization to form the pivotal "Grieco intermediate," and a final ozonolysis. This protocol offers a comprehensive guide, including detailed experimental procedures and a summary of reaction yields, to facilitate the replication of this important synthesis in a laboratory setting.

Introduction

The Prelog-Djerassi lactone is a key degradation product of the methymycin (B1233876) and narbomycin (B1235643) families of macrolide antibiotics. Its stereochemically rich structure has made it a benchmark target for asymmetric synthesis and a valuable chiral synthon for the total synthesis of complex natural products. One established route to the (+)-enantiomer of the this compound methyl ester begins with (-)-trans-pulegenic acid, a readily available starting material derived from pulegone. This synthetic pathway involves the construction of a bicyclic intermediate, often referred to as the "Grieco intermediate," which is then oxidatively cleaved to afford the target lactone.[1][2] This application note provides detailed protocols for this multi-step synthesis.

Overall Synthetic Pathway

The synthesis of the (+)-Prelog-Djerassi lactone methyl ester from (-)-trans-pulegenic acid is accomplished in seven steps. The overall reported yield for this sequence is approximately 22%.[1] An additional three steps can be employed to convert an unwanted diastereomer, which can increase the overall yield.[1] The key stages of the synthesis are outlined below.

References

Application Notes: Synthesis of (+)-Prelog-Djerassi Lactone via Asymmetric Hydroformylation

Application Notes and Protocols for the Rh(I)-Catalyzed Synthesis of Prelog-Djerassi Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prelog-Djerassi lactone is a pivotal chiral building block in the total synthesis of numerous macrolide antibiotics, including erythromycin (B1671065) and narbomycin. Its stereochemically dense structure has made it a benchmark target for asymmetric synthesis. This document outlines a highly efficient and stereoselective synthesis of (+)-Prelog-Djerassi lactone employing rhodium(I)-catalyzed reactions as the key stereochemistry-defining steps. The featured synthesis, developed by Risi and Burke, utilizes an asymmetric hydroformylation/crotylation tandem sequence and an asymmetric hydrogenation to construct the core of the molecule with excellent control over stereochemistry.[1] This approach is notable for its efficiency, achieving the target molecule in a limited number of steps from a readily available achiral starting material.[1][2]

Overall Synthetic Strategy

The synthesis commences with the achiral vinyl ortho ester, 1-vinyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. The key transformations involve:

-

Rh(I)-Catalyzed Asymmetric Hydroformylation and Tandem Crotylation: A one-pot sequence to set three contiguous stereocenters (C2, C3, and C4).

-

Ozonolysis and Wittig Olefination: Chain extension and introduction of an α,β-unsaturated ester moiety.

-

Rh(I)-Catalyzed Asymmetric Hydrogenation: Stereoselective reduction of the α,β-unsaturated ester to establish the C6 stereocenter.

-

Deprotection and Lactonization: Final cyclization to afford the (+)-Prelog-Djerassi lactone.

This catalytic and stereoselective approach offers significant advantages in terms of atom economy and step efficiency compared to previous synthetic efforts.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the Rh(I)-catalyzed synthesis of this compound.

Table 1: Rh(I)-Catalyzed Asymmetric Hydroformylation/Crotylation

| Step | Starting Material | Catalyst/Reagents | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| Asymmetric Hydroformylation/Crotylation | 1-vinyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | 1. [Rh(acac)(CO)2], (S,S,S)-Bis(diazaphospholane) ligand2. trans-crotylpinacolboronate, BF3·OEt2 | Homoallylic alcohol intermediate | 51 | >20:1 | 93 |

Table 2: Subsequent Transformations and Final Product Formation

| Step | Starting Material | Key Reagents/Catalysts | Product | Yield (%) | Diastereomeric Ratio (dr) | Overall Yield (%) |

| Ozonolysis/Wittig Olefination | Homoallylic alcohol intermediate | 1. O3, PPh32. Ph3P=C(CH3)CO2Et | α,β-Unsaturated ester | 85 (2 steps) | N/A | N/A |

| Asymmetric Hydrogenation | α,β-Unsaturated ester | [Rh(COD)2]BF4, (R,R)-Me-BPE | Saturated ester intermediate | 98 | >20:1 | N/A |

| Deprotection/Lactonization | Saturated ester intermediate | 1. TMSCHN22. Distannoxane catalyst | (+)-Prelog-Djerassi Lactone | 75 (2 steps) | N/A | 57 (from vinyl ortho ester) |

Experimental Protocols

Rh(I)-Catalyzed Asymmetric Hydroformylation/Tandem Crotylation

This procedure details the one-pot synthesis of the homoallylic alcohol intermediate, establishing the C2, C3, and C4 stereocenters.

Materials:

-

1-vinyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

-

[Rh(acac)(CO)2]

-

(S,S,S)-Bis(diazaphospholane) ligand

-

trans-crotylpinacolboronate

-

Boron trifluoride diethyl etherate (BF3·OEt2)

-

Syngas (1:1 CO/H2)

-

Dichloromethane (DCM), freshly distilled

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-